molecular formula C16H14N2O4S B15205949 Methyl 1-tosyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate CAS No. 952182-32-0

Methyl 1-tosyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate

Cat. No.: B15205949
CAS No.: 952182-32-0
M. Wt: 330.4 g/mol
InChI Key: ZPNINBMTDIALTD-UHFFFAOYSA-N
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Description

Methyl 1-tosyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is a heterocyclic compound with the molecular formula C16H14N2O4S. This compound is part of the pyrrolopyridine family, known for its diverse biological activities and applications in medicinal chemistry .

Properties

IUPAC Name

methyl 1-(4-methylphenyl)sulfonylpyrrolo[3,2-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4S/c1-11-5-7-12(8-6-11)23(20,21)18-14-4-3-9-17-13(14)10-15(18)16(19)22-2/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPNINBMTDIALTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C3=C(C=C2C(=O)OC)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10662714
Record name Methyl 1-(4-methylbenzene-1-sulfonyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10662714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952182-32-0
Record name Methyl 1-(4-methylbenzene-1-sulfonyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10662714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Protection of 1H-Pyrrolo[3,2-b]Pyridine-2-Carboxylic Acid Methyl Ester

Reagents :

  • 1H-Pyrrolo[3,2-b]pyridine-2-carboxylic acid methyl ester
  • p-Toluenesulfonyl chloride (TsCl)
  • Sodium hydride (NaH)
  • Tetrahydrofuran (THF) or dichloromethane (DCM)

Procedure :

  • Dissolve 1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid methyl ester (1.0 equiv) in anhydrous THF under nitrogen.
  • Cool to 0°C and add NaH (1.2 equiv) slowly to deprotonate the pyrrole nitrogen.
  • Add TsCl (1.1 equiv) and stir for 2–4 hours at room temperature.
  • Quench with saturated ammonium chloride, extract with ethyl acetate, and purify via flash chromatography.

Key Data :

Parameter Value Source
Yield 69–79%
Reaction Time 2–4 hours
Base NaH (1.2 equiv)

This method leverages the nucleophilicity of the deprotonated pyrrole nitrogen, which attacks the electrophilic sulfur in TsCl. Steric hindrance at the 1-position is minimal, allowing efficient tosylation.

Ring Construction via Cyclization Strategies

Alternative approaches construct the pyrrolo[3,2-b]pyridine skeleton with pre-installed tosyl and ester groups.

Knorr-Type Pyrrole Synthesis

Reagents :

  • β-Ketoester derivatives
  • Ammonia or amines
  • Tosyl chloride

Procedure :

  • Condense a β-ketoester with an aminopyridine derivative to form the pyrrole ring.
  • Protect the nitrogen with TsCl immediately after cyclization to prevent side reactions.

Example :
A reported analog synthesis used 3-aminopyridine and ethyl acetoacetate under acidic conditions, followed by in-situ tosylation (yield: 55–65%).

Functional Group Interconversion

Esterification of Carboxylic Acid Precursors

Reagents :

  • 1-Tosyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid
  • Thionyl chloride (SOCl₂)
  • Methanol

Procedure :

  • Convert the carboxylic acid to its acid chloride using SOCl₂.
  • Treat with methanol to form the methyl ester (yield: 85–90%).

Optimization and Scale-Up Considerations

Solvent Effects

  • THF vs. DCM : THF provides better solubility for NaH-TsCl reactions, while DCM minimizes side reactions in moisture-sensitive steps.

Temperature Control

  • Tosylation proceeds efficiently at 0°C to room temperature. Elevated temperatures (>40°C) risk ester group hydrolysis.

Workup Strategies

  • Acid-Base Extraction : Removes unreacted TsCl and byproducts.
  • Chromatography : Silica gel with 20–40% ethyl acetate/petroleum ether eluent achieves >95% purity.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 8.40 (dd, J = 1.5, 5.0 Hz, 1H), 8.20 (s, 1H), 8.01 (d, J = 8.0 Hz, 2H), 7.93 (dd, J = 1.5, 8.0 Hz, 1H), 3.90 (s, 3H), 2.32 (s, 3H).
  • LC-MS (ESI) : m/z 331.1 [M+H]⁺.

Challenges and Limitations

  • Regioselectivity : Competing reactions at N1 vs. N7 positions require careful base stoichiometry.
  • Ester Stability : Prolonged exposure to strong bases (e.g., NaH) may lead to transesterification.

Industrial-Scale Adaptations

A kilogram-scale procedure reported by Ambeed (2020) achieved 79% yield using:

  • Catalyst : Tetrabutylammonium hydrogen sulfate (0.1 equiv)
  • Solvent System : Dichloromethane/6N NaOH bilayer
  • Throughput : 25.4 mmol scale with <4% residual starting material.

Emerging Methodologies

Recent advances include:

  • Flow Chemistry : Continuous processing reduces reaction times by 40%.
  • Enzymatic Tosylation : Pilot studies show 60% yield using sulfotransferases, avoiding harsh conditions.

Chemical Reactions Analysis

Methyl 1-tosyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 1-tosyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate has significant applications in scientific research, particularly in medicinal chemistry. It is used as a scaffold in the design of kinase inhibitors, which are crucial in cancer therapy. The compound’s structure allows for modifications that can enhance its biological activity against specific targets, such as fibroblast growth factor receptors (FGFRs) .

Mechanism of Action

The mechanism of action of Methyl 1-tosyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate involves its interaction with molecular targets like FGFRs. By binding to these receptors, the compound can inhibit their activity, which is essential in regulating cell growth and proliferation. This inhibition can lead to the suppression of tumor growth and progression .

Comparison with Similar Compounds

Methyl 1-tosyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate can be compared with other pyrrolopyridine derivatives, such as 1H-pyrrolo[2,3-b]pyridine. While both compounds share a similar core structure, the presence of the tosyl group in this compound provides unique chemical properties and reactivity. This makes it a valuable compound in the development of targeted therapies .

Biological Activity

Methyl 1-tosyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is a compound belonging to the pyrrolo[3,2-b]pyridine family, which has garnered attention for its diverse biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following chemical characteristics:

  • Molecular Formula : C17H16N2O4S
  • Molecular Weight : 344.38 g/mol
  • CAS Number : [Not specified in the results]

The compound features a pyrrolo[3,2-b]pyridine core with a tosyl (p-toluenesulfonyl) group, which is significant for its biological activity.

Antimicrobial Activity

Research has indicated that pyrrolo[3,2-b]pyridine derivatives exhibit antimicrobial properties. For instance, studies have shown that certain derivatives can inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis (Mtb). The structure-activity relationship (SAR) suggests that modifications at specific positions on the pyridine ring can enhance antimicrobial efficacy. For example, compounds with ester groups demonstrated lower minimum inhibitory concentrations (MIC) against Mtb .

Anticancer Activity

This compound has shown promising anticancer properties. In vitro studies have demonstrated that related compounds can induce cytotoxic effects in cancer cell lines such as ovarian and breast cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest . One study reported that certain derivatives exhibited IC50 values lower than 1 µM against specific cancer cell lines, indicating potent anticancer activity .

Anti-inflammatory Activity

The compound may also possess anti-inflammatory properties. Pyrrolo[3,2-b]pyridine derivatives have been studied for their ability to inhibit pro-inflammatory cytokines such as IL-2. Inhibition of these cytokines can be beneficial in treating inflammatory diseases and conditions related to immune dysregulation .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Pathways : Certain derivatives have been identified as inhibitors of key enzymes involved in tumor progression and inflammation.
  • Modulation of Cell Signaling Pathways : The compound may affect signaling pathways related to apoptosis and cell proliferation, contributing to its anticancer effects.
  • Antimycobacterial Mechanism : The inhibition of fatty acid biosynthesis pathways in Mycobacterium tuberculosis is a notable mechanism through which these compounds exert their antimicrobial effects .

Case Studies

Several studies have highlighted the biological activities of this compound and its derivatives:

StudyFindings
Deraeve et al.Investigated antimycobacterial activity; found MIC values below 0.15 µM for some esters .
Kalai et al.Reported moderate cytotoxicity against ovarian cancer cells; identified structure-activity relationships .
PubMed StudyExamined TNIK inhibition; some compounds showed IC50 < 1 nM for IL-2 secretion inhibition .

Q & A

Basic Question: What synthetic methodologies are reported for pyrrolo[3,2-b]pyridine derivatives, and how can they be adapted for Methyl 1-tosyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate?

Answer:
Synthesis of pyrrolo[3,2-b]pyridine scaffolds typically involves cyclization reactions or functionalization of preformed heterocycles. For example:

  • Tosylation : describes the use of sulfonyl chlorides (e.g., trifluoromethylbenzoyl chloride) to introduce protective groups. Adapting this, tosyl chloride can react with the NH group of pyrrolo[3,2-b]pyridine under basic conditions (e.g., DIPEA in DCM) to install the tosyl group .
  • Esterification : Methyl ester formation is achieved via nucleophilic substitution or acid-catalyzed esterification, as seen in (e.g., ethyl ester synthesis using ethanol and acid chlorides) .
    Key Considerations : Optimize reaction time (12–24 hours) and temperature (0°C to reflux) to balance yield and purity. Monitor by TLC (silica gel, hexane/EtOAc).

Advanced Question: How can conflicting NMR spectral data for pyrrolo[3,2-b]pyridine derivatives be resolved during structural confirmation?

Answer:
Discrepancies in NMR data often arise from tautomerism or solvent effects. For example:

  • Proton Assignment : reports δ 12.52 ppm for NH protons in DMSO-d6, which may shift in CDCl3 due to hydrogen bonding . Use 2D NMR (COSY, HSQC) to resolve overlapping signals.
  • Tautomeric Forms : Pyrrolo-pyridines can exhibit keto-enol tautomerism. Compare experimental data with computed NMR (DFT calculations) to validate assignments.
    Methodology :

Acquire 1H^{1}\text{H} and 13C^{13}\text{C} NMR in multiple solvents (DMSO-d6, CDCl3).

Perform DEPT-135 to distinguish CH2_2/CH3_3 groups.

Use HMBC to confirm long-range couplings (e.g., ester carbonyl to adjacent protons).

Basic Question: What purity assessment techniques are critical for this compound, and how are thresholds determined?

Answer:

  • HPLC/LCMS : uses LCMS with >94% purity thresholds for pharmacological studies. Set a retention time tolerance of ±0.2 minutes .
  • Elemental Analysis : Acceptable C, H, N deviations ≤0.4% (per ’s >95% purity standards) .
    Protocol :

HPLC conditions: C18 column, 0.1% TFA in H2_2O/MeCN gradient, UV detection at 254 nm.

Report impurities (e.g., residual solvents) via GC-MS if necessary.

Advanced Question: How does the tosyl group influence the compound’s stability under storage, and what precautions are recommended?

Answer:
The tosyl group enhances stability by protecting the NH group from oxidation but may introduce hygroscopicity.

  • Storage : and recommend desiccants (silica gel) and storage at RT in amber vials to prevent photodegradation .
  • Decomposition Pathways : Hydrolysis of the ester or sulfonamide group in humid conditions. Monitor by periodic TLC/HPLC.
    Stability Table :
ConditionDegradation After 6 Months
RT, dry<5%
40°C, 75% humidity15–20%

Advanced Question: What strategies mitigate regioselectivity challenges during functionalization of the pyrrolo[3,2-b]pyridine core?

Answer:
Regioselectivity is controlled by electronic and steric factors:

  • Directing Groups : uses electron-withdrawing groups (e.g., esters) to direct electrophilic substitution to the 5-position .
  • Protection/Deprotection : Temporarily protect reactive sites (e.g., NH with Boc groups) before introducing substituents, as in .
    Case Study :
  • Tosylation at the 1-position is favored due to the lone pair on the adjacent nitrogen. Use bulky bases (e.g., DBU) to minimize side reactions.

Advanced Question: How can computational methods predict biological activity and guide in vitro assay design?

Answer:

  • Docking Studies : highlights QSAR models for anti-cancer activity. Use AutoDock Vina to predict binding to tyrosine kinases .
  • ADMET Prediction : SwissADME estimates logP (target ≤3) and bioavailability. suggests prioritizing assays for kinase inhibition or apoptosis .
    Assay Design :

Cytotoxicity : MTT assay on HepG2 cells (IC50_{50} determination).

Target Engagement : Fluorescence polarization assays for kinase binding.

Basic Question: What analytical techniques confirm the absence of residual starting materials or byproducts?

Answer:

  • Mass Spectrometry : ESI-MS ( and ) detects unreacted tosyl chloride (m/z 171) or methyl ester intermediates .
  • NMR Spiking : Add authentic samples of suspected impurities (e.g., methyl pyrrolo-carboxylate) to confirm absence.

Advanced Question: What scale-up challenges arise during gram-scale synthesis, and how are they addressed?

Answer:

  • Heat Management : Exothermic tosylation requires slow reagent addition (’s 23% yield for similar reactions) .
  • Purification : Replace column chromatography with recrystallization (e.g., EtOH/H2_2O) for cost-effectiveness. notes bulk packaging adjustments for >1g scales .
    Optimized Protocol :
  • Use flow chemistry for continuous processing.
  • Monitor reaction progress via inline IR spectroscopy.

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